molecular formula C13H26N2O2 B13972211 tert-Butyl 3-(1-(isopropylamino)ethyl)azetidine-1-carboxylate

tert-Butyl 3-(1-(isopropylamino)ethyl)azetidine-1-carboxylate

Cat. No.: B13972211
M. Wt: 242.36 g/mol
InChI Key: YZJXUMKOGLLFBS-UHFFFAOYSA-N
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Description

tert-Butyl 3-(1-(isopropylamino)ethyl)azetidine-1-carboxylate is a chemical compound that belongs to the class of azetidine derivatives. Azetidines are four-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their unique structural properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(1-(isopropylamino)ethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and isopropylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The product is then subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(1-(isopropylamino)ethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

tert-Butyl 3-(1-(isopropylamino)ethyl)azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(1-(isopropylamino)ethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may act by inhibiting certain enzymes or receptors, thereby modulating various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Properties

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

IUPAC Name

tert-butyl 3-[1-(propan-2-ylamino)ethyl]azetidine-1-carboxylate

InChI

InChI=1S/C13H26N2O2/c1-9(2)14-10(3)11-7-15(8-11)12(16)17-13(4,5)6/h9-11,14H,7-8H2,1-6H3

InChI Key

YZJXUMKOGLLFBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(C)C1CN(C1)C(=O)OC(C)(C)C

Origin of Product

United States

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